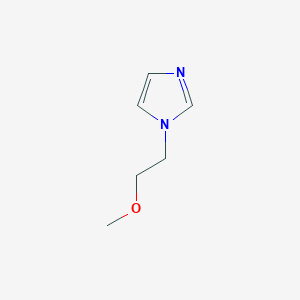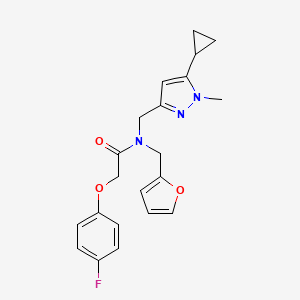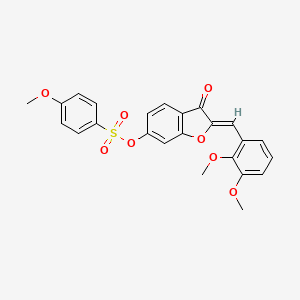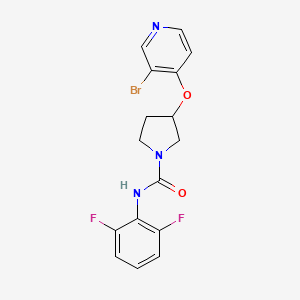
Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives, including “Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate”, involves the creation of compounds containing the thiazole ring with variable substituents . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes . Unfortunately, specific synthesis details for this compound were not found in the available resources.Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have shown analgesic activity, which means they can relieve pain . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have also demonstrated anti-inflammatory activity . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties, making them effective against a range of microorganisms . This could potentially lead to the development of new antimicrobial drugs.
Antifungal Activity
Some thiazole derivatives have shown antifungal activity . This means they could potentially be used in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral properties . This suggests they could potentially be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess water and salt, and are often used to treat high
Direcciones Futuras
Thiazole derivatives, including “Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate”, continue to be an area of interest due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, aiming to develop new compounds with lesser side effects .
Mecanismo De Acción
Target of Action
Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate is a compound that belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral effects
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
methyl 4-[[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-28-19(27)13-4-8-15(9-5-13)22-17(25)10-16-11-29-20(23-16)24-18(26)12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAHXUQLYDLAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)



![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2699744.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2699745.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2699750.png)


![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699755.png)